8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane
Description
8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane is a spirocyclic compound featuring a central spiro[4.5]decane scaffold with two oxygen atoms at positions 7 and 9, and a naphthalene substituent at position 6. Spiro compounds are characterized by their rigid three-dimensional structures, which confer unique stereochemical and electronic properties. The oxygen atoms in the dioxaspiro framework enhance polarity and hydrogen-bonding capacity, making these compounds relevant in medicinal chemistry, materials science, and catalysis .
The naphthalene group may further modulate lipophilicity and π-π stacking interactions, influencing bioavailability and target binding.
Properties
CAS No. |
31053-67-5 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
8-naphthalen-1-yl-7,9-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C18H20O2/c1-2-8-15-14(6-1)7-5-9-16(15)17-19-12-18(13-20-17)10-3-4-11-18/h1-2,5-9,17H,3-4,10-13H2 |
InChI Key |
GQOGPGLUHPHADH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COC(OC2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane typically involves the reaction of naphthalene derivatives with spirocyclic precursors under specific conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane.
Chemical Reactions Analysis
Types of Reactions
8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Structural Features and Chirality
6,10-Dioxaspiro[4.5]decane-7,9-dione Derivatives
- Substituent Effects: Compounds like 8-(4-dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (1) and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (2) demonstrate how substituents influence supramolecular interactions. For example: Compound 1 exhibits C–H···O and π-π stacking interactions. Compound 2 forms O–H···O hydrogen bonds, enhancing crystallinity .
- Comparison : The naphthalen-1-yl group in the target compound likely increases steric bulk and aromatic interactions compared to benzylidene derivatives.
Azaspiro Analogs
- 8-Azaspiro[4.5]decane Derivatives: Replacement of oxygen with nitrogen (e.g., 8-azaspiro[4.5]decane-7,9-dione) introduces basicity and hydrogen-bond donor capacity. For example, buspirone (8-azaspiro[4.5]decane-7,9-dione derivative) is a non-benzodiazepine anxiolytic .
Physicochemical Properties
Biological Activity
8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane is a complex organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 31053-67-5, exhibits a molecular formula of CHO and a molecular weight of approximately 268.35 g/mol. The biological activity of this compound is particularly relevant in the context of medicinal chemistry, where it may serve as a lead compound for therapeutic applications.
The chemical characteristics of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 268.35 g/mol |
| Density | 1.16 g/cm³ |
| Boiling Point | 432 °C at 760 mmHg |
| Flash Point | 240.6 °C |
| LogP | 4.4456 |
Research indicates that compounds with similar structural frameworks to 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that spirocyclic compounds can inhibit cell proliferation and induce apoptosis in cancer cells by interacting with specific cellular pathways (e.g., inhibiting the PI3K/Akt/mTOR pathway) .
- Anti-inflammatory Effects : Compounds in this class may also reduce the production of nitric oxide and prostaglandins, which are mediators involved in inflammatory responses .
Case Studies
- Anticancer Activity : In a study focusing on spirocyclic compounds, derivatives similar to 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane were shown to significantly reduce tumor growth in xenograft models, indicating strong potential for further development as anticancer agents .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related dioxaspiro compounds, suggesting their utility in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane:
- In Vitro Studies : In vitro assays demonstrated that this compound can modulate various signaling pathways associated with cell survival and apoptosis .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
